N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H22F3N3O3S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation
Copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including the use of sodium sulfinates as sulfide sources, represents a significant advancement in the synthesis of sulfonyl-containing compounds. This method generates environmentally benign byproducts and offers a more environmentally friendly alternative to traditional sulfonylation methods. The derivatives obtained through this process, such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide, demonstrate the potential for the development of new materials or pharmaceuticals with enhanced safety and sustainability profiles (Xia et al., 2016).
Novel Insecticide Development
The compound "Flubendiamide" exemplifies the potential for developing novel insecticides with unique chemical structures, including the sulfonylalkyl group. Flubendiamide shows extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. This compound's novel mode of action and safety profile for non-target organisms suggest the utility of sulfonyl-containing compounds in creating safer, more effective pest management solutions (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, including their synthesis and cardiac electrophysiological activity, provides insights into the development of selective class III antiarrhythmic agents. These compounds, which include various sulfonyl groups, indicate the potential of sulfonyl-containing benzamides in treating cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Research
The study of sulphonamide derivatives, including their synthesis, antimalarial activity, and potential as COVID-19 drugs, highlights the versatility of sulfonyl-containing compounds in addressing infectious diseases. The investigation of N-(phenylsulfonyl)acetamide derivatives and their efficacy against various pathogens underscores the importance of sulfonyl groups in medicinal chemistry for developing new therapeutic agents (Fahim & Ismael, 2021).
Antifungal Applications
Research into bisbenzamidines, including 4-(4-phenylpiperazine-1-yl)benzamidines, for their antifungal activity against Pneumocystis carinii, demonstrates the potential of sulfonyl-containing benzamides in developing antifungal agents. This research suggests that modifications to the sulfonyl group and its positioning can significantly impact the efficacy of these compounds in treating fungal infections (Laurent et al., 2010).
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPHUZZVGWAPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.